molecular formula C20H17ClFN3O4 B4501647 N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4501647
M. Wt: 417.8 g/mol
InChI Key: DDSMTQNFTQKVJN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by two distinct aromatic substituents: a 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen and a 2-fluoro-4-methoxyphenyl group at the 3-position of the pyridazinone ring. The compound’s structure combines halogen (Cl, F) and methoxy groups, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity. Pyridazinone derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(15(22)10-13)16-6-8-20(27)25(24-16)11-19(26)23-17-9-12(21)3-7-18(17)29-2/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMTQNFTQKVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.

    Substitution Reactions: The introduction of the 5-chloro-2-methoxyphenyl and 2-fluoro-4-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group in the pyridazinone ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid (H2SO4) or catalysts such as iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to the desired biological outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituent effects and biological activities (where available).

Structural Analogues with Pyridazinone/Acetamide Backbones

Compound Name Structural Features Key Differences Reported Activity
Target Compound : N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone core, 5-chloro-2-methoxyphenyl (amide), 2-fluoro-4-methoxyphenyl (C3 position) Unique combination of Cl, F, and dual methoxy groups No explicit data in evidence; inferred anticancer potential from analogs .
Analog 1 : N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI, 2022) Pyrimidoindole core, 4-chlorophenyl, thioacetamide linker Replacement of pyridazinone with pyrimidoindole; sulfur-based linker Not specified in evidence, but pyrimidoindoles are associated with kinase inhibition .
Analog 2 : N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (ChemBK, 2015) Pyridazinone core, 4-methoxyphenyl (amide and C3 position) Lacks halogens; dual methoxy groups enhance hydrophilicity No activity data; structural simplicity may reduce potency compared to halogenated analogs .
Analog 3 : N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () Pyridazinone core, 4-fluoro-2-methoxyphenyl (C3), indole-ethyl group (amide) Fluorine at C4 (vs. C2 in target); indole moiety may improve CNS penetration Not explicitly reported; indole derivatives often exhibit neuroactivity .

Functional Analogues with Anticancer Activity

  • Compound 6e (): N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide Structural Comparison: Replaces pyridazinone with oxadiazole and pyridine rings. Activity: IC50 = 4.6 μM (PANC-1), 2.2 μM (HepG2). Key Difference: Target compound’s pyridazinone and fluorine may offer better metabolic stability than oxadiazole .
  • Metazachlor (): 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Structural Comparison: Chloroacetamide backbone with pyrazole and dimethylphenyl groups. Activity: Herbicide; acetamide herbicides rely on chloro groups for electrophilic reactivity. Key Difference: Target compound’s pyridazinone and aromatic methoxy/fluoro groups likely shift mechanism from herbicidal to cytotoxic .

Substituent Impact Analysis

  • Halogen Effects :
    • Chlorine (5-position on phenyl): Increases lipophilicity and may enhance membrane permeability.
    • Fluorine (2-position on phenyl): Improves metabolic stability and binding affinity via electronegative interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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